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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
whole-genome sequencing (WGS) of Exserohilum rostratum, a fungus of significant clinical and
agricultural importance. The information compiled is based on established methodologies from
studies investigating fungal outbreaks and plant pathogenicity, offering a foundational guide for
research, diagnostics, and the development of novel antifungal therapies.

Introduction

Exserohilum rostratum is a dematiaceous fungus found in soil and on plants. While primarily a
plant pathogen, it has been identified as the causative agent in severe human infections,
including a major outbreak of fungal meningitis[1][2][3]. WGS has proven to be an invaluable
tool for molecular epidemiology, allowing for high-resolution strain tracking, identification of
virulence factors, and comparative genomics to understand the genetic diversity within this
species[1][2][4]. These protocols are designed to guide researchers through the process of
WGS of E. rostratum isolates, from sample preparation to bioinformatic analysis.

Quantitative Genomic Data Summary

The following tables summarize key quantitative data from whole-genome sequencing studies
of various Exserohilum rostratum isolates. This data is crucial for comparative analyses and for
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setting expectations for sequencing projects.

Table 1: Genomic Features of Exserohilum rostratum Isolates

. Number of Number of
Isolate/Strai Genome G+C .
. Scaffolds/C  Predicted Reference
n Size (Mb) Content (%) .
ontigs Genes
Outbreak-
associated 33.8 Not Reported  Not Reported  Not Reported  [1][2]
(mean)
16
LWI (from
ce) 34.05 50.56 (chromosome  Not Reported  [5][6]
rice
-level)
ZM170581
) 36.34 Not Reported  Not Reported  Not Reported  [5]
(from maize)
Patient
Isolate (spinal Not Reported  Not Reported 256 Not Reported  [5][7]
abscess)
Control
Not Reported  Not Reported 1121 Not Reported  [5][7]
Isolate
BF9006 ~30-35 49.14-51.17 99 Not Reported  [8]

Table 2: Single Nucleotide Polymorphism (SNP) Analysis from a Fungal Meningitis Outbreak
Investigation
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Comparison Number of SNPs Significance Reference
Nearly identical
Among 28 outbreak- 8 genomes, indicating a 2]
associated isolates single source of the
outbreak.
High degree of
Between any two
) <2 relatedness among [1][2]
outbreak isolates )
outbreak strains.
Significant genetic
Outbreak genomes )
distance between the
VS. next closest ~136,000 [11[2]

related control strain

outbreak strain and

other known isolates.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the

whole-genome sequencing of Exserohilum rostratum.

Fungal Isolate Culture and DNA Extraction

This protocol describes the initial steps of obtaining sufficient high-quality fungal DNA for

sequencing.

Materials:

e Exserohilum rostratum isolates

» Sabouraud dextrose agar (SDA) or similar growth medium

« Sterile microbiological loops and culture tubes

e |ncubator

e Qiagen DNeasy Blood & Tissue Kit

e Microcentrifuge
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e Sterile, nuclease-free water

Protocol:

Culture the Exserohilum rostratum isolates on Sabouraud dextrose agar plates.

 Incubate the plates at an appropriate temperature (e.g., 25-30°C) until sufficient fungal
growth is observed.

o Harvest the fungal mycelia from the agar surface using a sterile loop or scraper.

o Extract genomic DNA from the harvested mycelia using the Qiagen DNeasy Blood & Tissue
Kit, following the manufacturer's instructions for fungal DNA extraction[1].

» Elute the purified DNA in a suitable buffer or nuclease-free water.

o Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g.,
NanoDrop) and fluorometry (e.g., Qubit).

DNA Sequencing Library Preparation

This protocol outlines the steps for preparing the extracted genomic DNA for sequencing on an
lllumina platform.

Materials:

Purified genomic DNA (1-2 pg)

o Covaris S2 sonicator or similar shearing device

e lllumina TruSeq DNA PCR-Free Library Prep Kit or Kapa Biosystems Library Preparation Kit
» AMPure XP beads

e Magnetic stand

e PCR thermocycler

» Bioanalyzer or similar fragment analyzer
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Protocol:

Shear approximately 1-2 pg of genomic DNA to a mean fragment size of 350-600 bp using a
Covaris S2 sonicator[1].

Prepare the DNA sequencing libraries using either the Illumina TruSeq chemistry or the Kapa
Biosystems library preparation kit with an 8-bp index modification[1].

Perform end-repair, A-tailing, and adapter ligation as per the manufacturer's protocol.

Use double AMPure bead selection to size-select the library fragments to the desired
range[1].

If necessary, perform a final PCR amplification step to enrich the adapter-ligated fragments.

Validate the final library quality and concentration using a Bioanalyzer and gPCR.

Whole-Genome Sequencing

This protocol describes the sequencing of the prepared libraries.

Platforms:

lllumina GAIIx, HiSeq, or NovaSeq

Pacific Biosciences (PacBio) Sequel system for long-read sequencing to aid in genome
assembly[1][7].

Protocol:

Pool the indexed libraries in equimolar concentrations.

Sequence the pooled libraries on an lllumina platform using a paired-end sequencing
approach (e.g., 2x100 bp or 2x150 bp).

For improved genome assembly, especially for resolving repetitive regions, sequence a high-
molecular-weight DNA library on a PacBio platform[1][7].
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Bioinformatic Analysis

This protocol provides a general workflow for the analysis of the raw sequencing data.
Software:

o FastQC for quality control of raw reads.

o Trimmomatic or similar for trimming and filtering reads.

o CLC Genomics Workbench, ABySS, or Celera Assembler for de novo genome assembly[1]

[8].
e BUSCO for assessing genome completeness|8].
o Gene prediction and annotation tools (e.g., Augustus, MAKER).
o kSNP or similar tools for SNP calling and phylogenetic analysis[1].
Protocol:
e Quality Control: Assess the quality of the raw sequencing reads using FastQC.
e Read Trimming: Trim adapter sequences and low-quality bases from the reads.

o De Novo Assembly: Assemble the filtered reads into contigs and scaffolds using an
assembler like CLC Genomics Workbench with parameters such as a minimum contig length
of 300 bp and similarity and length fractions of 0.7[1]. For hybrid assemblies, integrate
PacBio long reads with lllumina short reads.

o Assembly Evaluation: Evaluate the quality of the assembly using metrics like N50, L50, and
genome completeness with BUSCO[8].

e Gene Prediction and Annotation: Predict protein-coding genes and annotate their functions.

o Comparative Genomics and SNP Analysis: For outbreak investigations, align the reads from
each isolate to a reference genome (or a de novo assembled genome from one of the
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isolates) to identify SNPs. Construct a phylogenetic tree based on the identified SNPs to
infer the genetic relatedness of the isolates[1].

Visualizations

Experimental and Bioinformatic Workflow for
Exserohilum rostratum WGS

The following diagram illustrates the comprehensive workflow from fungal isolate to genomic
analysis and interpretation.
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Caption: Workflow for WGS of Exserohilum rostratum.
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Applications in Drug Development

The genomic data generated through WGS of E. rostratum is pivotal for drug development.
Comparative genomics can identify unique genes or pathways in this fungus that could serve
as novel antifungal drug targets. For instance, identifying genes essential for virulence but
absent in humans can pave the way for targeted therapies with potentially fewer side effects.
Furthermore, understanding the genetic basis of antifungal resistance, which can be elucidated
through WGS of resistant and susceptible isolates, is critical for developing more effective and
durable antifungal agents. High-throughput screening of existing drug libraries against E.
rostratum can also be guided by genomic insights to repurpose drugs for antifungal therapy[9]
[10]. Studies have shown that posaconazole, amphotericin B, and itraconazole are generally
effective in vitro, while fluconazole is not[11]. WGS can help monitor for the emergence of
resistance to these frontline drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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